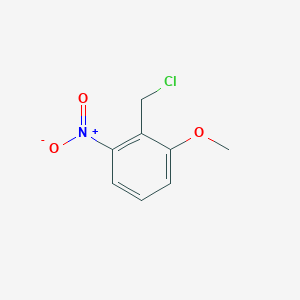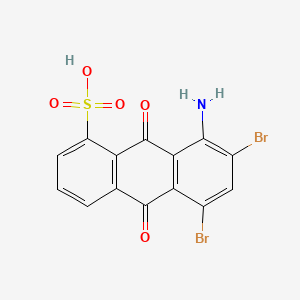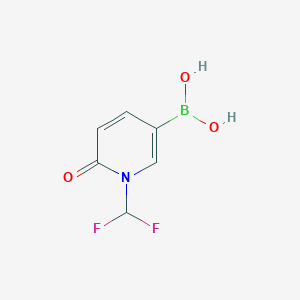
(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a boronic acid moiety, and a pyridinone ring, making it a versatile building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid moiety makes it a valuable reagent for cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology
In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and the role of boronic acids in biological processes .
Medicine
Its unique structural features make it a candidate for the design of novel therapeutic agents targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and agrochemicals .
Mécanisme D'action
The mechanism of action of (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme inhibition and other biochemical processes . The difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
(1-(Methyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Contains a methyl group instead of a difluoromethyl group.
(1-(Chloromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid imparts unique electronic properties that can enhance its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H6BF2NO3 |
|---|---|
Poids moléculaire |
188.93 g/mol |
Nom IUPAC |
[1-(difluoromethyl)-6-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-3-4(7(12)13)1-2-5(10)11/h1-3,6,12-13H |
Clé InChI |
ZMVCNKIYYYBDQT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C=C1)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


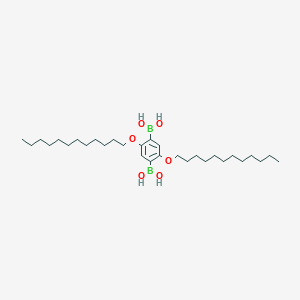
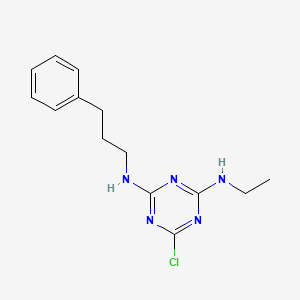
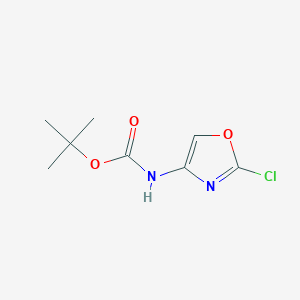
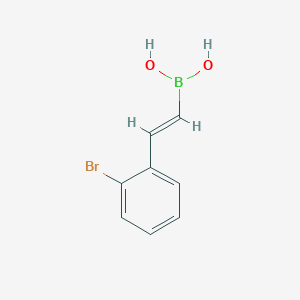
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
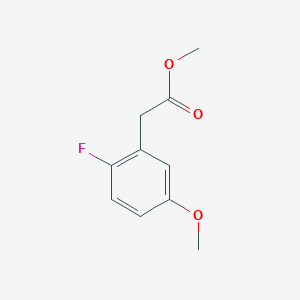

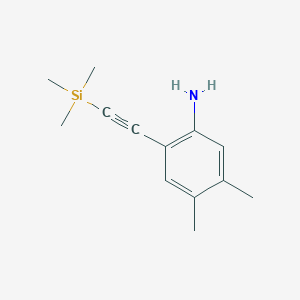



![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
